molecular formula C14H16O3 B13875884 Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate

Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate

Cat. No.: B13875884
M. Wt: 232.27 g/mol
InChI Key: XZHFBZMPZDKQRO-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate is an organic compound with the molecular formula C14H16O3. It is a derivative of benzoic acid, featuring a methyl group at the 3-position and a 3-oxocyclopentyl group at the 4-position of the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-4-(3-oxocyclopentyl)benzoate typically involves the esterification of 3-methyl-4-(3-oxocyclopentyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-(3-oxocyclopentyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding. The specific pathways and targets depend on the context of its application, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-oxocyclopentyl)benzoate: Similar structure but lacks the methyl group at the 3-position.

    Methyl benzoate: Lacks both the methyl and oxocyclopentyl groups.

    Methyl 3-methylbenzoate: Lacks the oxocyclopentyl group.

Uniqueness

Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate is unique due to the presence of both the methyl and oxocyclopentyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 3-methyl-4-(3-oxocyclopentyl)benzoate

InChI

InChI=1S/C14H16O3/c1-9-7-11(14(16)17-2)4-6-13(9)10-3-5-12(15)8-10/h4,6-7,10H,3,5,8H2,1-2H3

InChI Key

XZHFBZMPZDKQRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2CCC(=O)C2

Origin of Product

United States

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